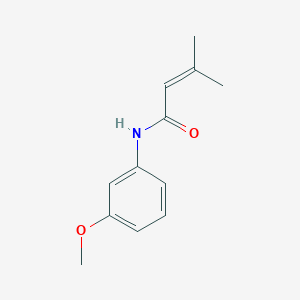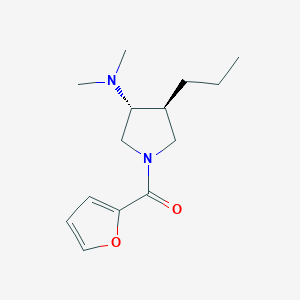![molecular formula C19H21N5OS B5654892 2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5654892.png)
2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-yl]acetamide" is a compound of interest in the field of medicinal chemistry and drug design due to its potential biological activities. The molecule incorporates elements of indene, thiazole, and triazole, which are common motifs in pharmaceutical agents because of their diverse therapeutic properties.
Synthesis Analysis
The synthesis of related triazole derivatives involves various strategies, including the condensation reactions of acetyl derivatives with different amino or thio compounds. For instance, Wang et al. (2010) discussed the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, highlighting the importance of spectral data in confirming the structures of such compounds (Huicheng Wang, Rong-Shan Li, Hong-Ru Dong, & Heng-Shan Dong, 2010).
Molecular Structure Analysis
The determination of molecular structures is crucial for understanding the pharmacological potential of a compound. Techniques such as NMR, IR, MS, and X-ray crystallography are typically employed. For example, the structure of similar acetamide derivatives was established using MS, IR, CHN, and 1H NMR spectral data by Wang et al. (2010), providing insights into the molecular arrangement and potential interaction sites for biological activity.
Chemical Reactions and Properties
Compounds containing triazole rings are known for their versatility in chemical reactions, including cycloaddition, nucleophilic substitution, and electrophilic addition. These reactions are pivotal for modifying the chemical structure to enhance biological activity or solubility. The antimicrobial activity of triazole derivatives, as synthesized and evaluated by Liao et al. (2017), illustrates the chemical reactivity's role in achieving desired biological properties (G. Liao, Xia Zhou, W. Xiao, Yan Xie, & Linhong Jin, 2017).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, significantly influence its pharmacokinetic behaviors. These properties are determined using various analytical techniques, and adjustments in the chemical structure can be made to optimize these characteristics for better drug formulation.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity (pKa), reactivity, and stability, are critical for the compound's biological activity and stability. The pKa values, for instance, affect the compound's ionization state in physiological conditions, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Studies like the one by Duran and Canbaz (2013) on the pKa determination of thiadiazol derivatives contribute valuable information for optimizing the pharmacological profile of similar compounds (M. Duran & M. Canbaz, 2013).
Eigenschaften
IUPAC Name |
2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-triazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-3-17-21-11(2)18(26-17)19-22-16(10-15(20)25)23-24(19)14-8-12-6-4-5-7-13(12)9-14/h4-7,14H,3,8-10H2,1-2H3,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPOPWXRQZCCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C2=NC(=NN2C3CC4=CC=CC=C4C3)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5654816.png)
![5-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5654828.png)
![N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide](/img/structure/B5654834.png)
![3-[(2-{1-[3-(4-fluorophenyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654840.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5654841.png)

![isopropyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5654860.png)

![1-tert-butyl-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5654893.png)
![1-[(4-ethoxyphenyl)sulfonyl]indoline](/img/structure/B5654901.png)


![2-(3-methyl-2-buten-1-yl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654926.png)
![3-{[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5654930.png)